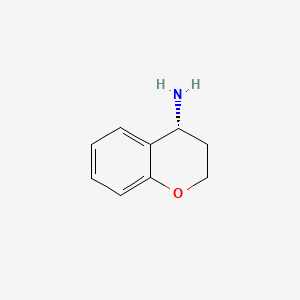

(4R)-3,4-dihydro-2H-1-benzopyran-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOFMNJNNXWKOC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315593 | |

| Record name | (R)-Chroman-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210488-55-4 | |

| Record name | (R)-Chroman-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210488-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Chroman-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (4R)-3,4-dihydro-2H-1-benzopyran-4-amine, a chiral amine derivative of the chroman scaffold. This compound and its analogues are of significant interest in medicinal chemistry, notably as potassium channel activators. This document details the primary asymmetric synthesis route, alternative methodologies, and the relevant biological signaling pathways.

Primary Asymmetric Synthesis Pathway

The most established and reliable method for the enantioselective synthesis of this compound involves a four-step sequence starting from the readily available chroman-4-one. This pathway ensures high stereochemical purity, which is crucial for pharmacological applications.

The overall synthesis is depicted below:

Figure 1: Primary synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (ee) for each step in the primary synthesis pathway.

| Step | Reaction | Product | Typical Yield (%) | Enantiomeric Excess (ee%) |

| 1 | Base-catalyzed condensation | Chroman-4-one | 75-85 | N/A |

| 2 | CBS Reduction | (S)-Chroman-4-ol | 90-98 | >98 |

| 3 | Mitsunobu Reaction | (R)-4-Azidochroman | 70-85 | >98 |

| 4 | Catalytic Hydrogenation | This compound | 90-99 | >98 |

Detailed Experimental Protocols

Step 1: Synthesis of Chroman-4-one

Chroman-4-one can be synthesized via a base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael addition.[1]

-

Materials: 2'-hydroxyacetophenone, paraformaldehyde, diisopropylethylamine (DIPA), ethanol, dichloromethane, 1 M NaOH (aq), 1 M HCl (aq), brine, anhydrous MgSO₄.

-

Procedure:

-

To a microwave-safe reaction vessel, add 2'-hydroxyacetophenone (1.0 equiv), paraformaldehyde (1.2 equiv), and diisopropylethylamine (1.1 equiv) in ethanol to make a 0.4 M solution of the acetophenone.

-

Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane.

-

Wash the organic phase sequentially with 1 M NaOH (aq), 1 M HCl (aq), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield chroman-4-one.

-

Step 2: Enantioselective Reduction to (S)-Chroman-4-ol

The prochiral chroman-4-one is reduced to the chiral (S)-chroman-4-ol using a Corey-Bakshi-Shibata (CBS) reduction, which is known for its high enantioselectivity.[2]

-

Materials: Chroman-4-one, (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene), borane-tetrahydrofuran complex (1 M in THF), anhydrous toluene, saturated aqueous NaHCO₃, diethyl ether, 2 M NaOH (aq), brine, anhydrous Na₂SO₄.

-

Procedure:

-

Dissolve chroman-4-one (1.0 equiv) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1-0.2 equiv) dropwise and stir for 5 minutes.

-

Slowly add the borane-THF complex solution (1.0-1.2 equiv) while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic extracts with 2 M NaOH (aq) and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. The crude (S)-chroman-4-ol is often of sufficient purity for the next step, or can be purified by column chromatography.

-

Step 3: Stereoinvertive Azidation to (R)-4-Azidochroman

The stereochemistry at the C4 position is inverted from (S) to (R) via a Mitsunobu reaction, introducing an azide group which will be a precursor to the final amine.

-

Materials: (S)-Chroman-4-ol, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), diphenylphosphoryl azide (DPPA), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a solution of (S)-chroman-4-ol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (1.5 equiv) dropwise.

-

After stirring for 15 minutes, add diphenylphosphoryl azide (1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (R)-4-azidochroman.

-

Step 4: Reduction to this compound

The final step is the reduction of the azide to the primary amine, which is commonly achieved by catalytic hydrogenation.

-

Materials: (R)-4-Azidochroman, 10% Palladium on carbon (Pd/C), methanol or ethyl acetate, hydrogen gas.

-

Procedure:

-

In a round-bottom flask, dissolve (R)-4-azidochroman (1.0 equiv) in methanol or ethyl acetate.

-

Carefully add 10% Pd/C (5-10 mol% catalyst loading).

-

Securely attach a hydrogen-filled balloon to the flask or conduct the reaction in a hydrogenation apparatus.

-

Stir the suspension vigorously at room temperature under a hydrogen atmosphere for 2-6 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by crystallization of a salt (e.g., hydrochloride or tartrate) if necessary.[2]

-

Alternative Synthesis Routes

While the primary pathway is highly effective, other methods for the synthesis of chroman-4-one and the introduction of the chiral amine exist.

Alternative Chroman-4-one Synthesis

An alternative to the base-catalyzed condensation is the intramolecular Friedel-Crafts acylation of a 3-phenoxypropionic acid.[3]

References

An In-depth Technical Guide to the Physicochemical Properties of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine (also known as (4R)-4-aminochroman). Due to the limited availability of specific experimental data for this particular enantiomer, this document incorporates data from the racemic mixture and related compounds, alongside theoretical values and standardized experimental protocols.

Chemical Identity and Core Properties

This compound is a chiral organic compound featuring a chroman backbone with an amine group at the 4-position. Its stereochemistry is designated as 'R' at the chiral center.

| Property | Value | Source |

| IUPAC Name | (4R)-3,4-dihydro-2H-chromen-4-amine | Fluorochem[1] |

| Synonyms | (4R)-4-aminochroman | - |

| CAS Number | 210488-55-4 | Fluorochem[1] |

| Molecular Formula | C₉H₁₁NO | Fluorochem[1] |

| Molecular Weight | 149.193 g/mol | Fluorochem[1] |

| Physical State | Liquid | Fluorochem[1] |

| Relative Density | 1.106 | Fluorochem[1] |

| Purity | ≥98% | Fluorochem[1] |

| Melting Point | Not Applicable (Liquid at room temperature) | - |

| Boiling Point | Data not available for the (4R)-enantiomer. | - |

| pKa | Data not available for the (4R)-enantiomer. Estimated to be in the range of 9-10 for the protonated amine. | General knowledge for primary amines. |

| logP | Data not available for the (4R)-enantiomer. | - |

| Solubility | Data not available for the (4R)-enantiomer. Expected to be soluble in organic solvents and form water-soluble salts in acidic conditions. | General properties of amines. |

Experimental Protocols

Detailed experimental methodologies for determining key physicochemical parameters are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.

Determination of pKa (Potentiometric Titration)

The pKa, a measure of the acidity of a protonated amine, can be determined by potentiometric titration.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity.

Determination of Solubility

The solubility of the compound in various solvents can be determined by the equilibrium saturation method.

Biological Context and Potential Signaling Pathways

While specific biological data for this compound is not extensively published, the chroman-4-amine scaffold is known to interact with various biogenic amine receptors. In particular, derivatives of 3-aminochroman have shown affinity for serotonin (5-HT) and dopamine receptors. Therefore, it is plausible that this compound may modulate these signaling pathways.

Representative Serotonin (5-HT) Receptor Signaling

Serotonin receptors are a diverse group of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and neurological processes.[2][3][4][5]

Representative Dopamine (D) Receptor Signaling

Dopamine receptors are also GPCRs and are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which typically have opposing effects on adenylyl cyclase.[6][7][8][9][10]

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and outlines the standard methodologies for their experimental determination. While there is a scarcity of published experimental data for this specific enantiomer, the provided information, based on available data and established principles for similar chemical entities, serves as a valuable resource for researchers and drug development professionals. The potential interaction with serotonin and dopamine receptors suggests a promising area for further pharmacological investigation.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

An In-depth Technical Guide to the Mechanism of Action of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine Derivatives as 5-HT1A Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (4R)-3,4-dihydro-2H-1-benzopyran-4-amine scaffold is a privileged chemical structure that has been extensively explored in medicinal chemistry, particularly in the development of ligands for serotonin receptors. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, with a notable emphasis on their interaction with the 5-HT1A receptor, a key target in the treatment of anxiety and depressive disorders. This technical guide focuses on the mechanism of action of a prominent derivative, N-[4-[[(3R)-3,4-dihydro-2H-1-benzopyran-3-yl]amino]butyl]-1,1-cyclopentanediacetamide , referred to herein as Compound (+)-9g, a potent and selective 5-HT1A receptor agonist with demonstrated anxiolytic properties in preclinical models.

Core Mechanism of Action: 5-HT1A Receptor Agonism

The primary mechanism of action for Compound (+)-9g is its function as a full agonist at the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like Compound (+)-9g triggers a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The activated Gαi/o subunit then dissociates from the βγ-subunits and inhibits the activity of adenylyl cyclase. This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequent downstream effects on gene transcription and neuronal excitability, which are thought to underlie the anxiolytic and antidepressant effects of 5-HT1A agonists.

The Multifaceted Biological Activities of Chroman-4-Amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The chroman scaffold, a privileged heterocyclic system, is a cornerstone in the development of numerous biologically active compounds. Among its diverse derivatives, chroman-4-amines have emerged as a class of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the biological activities of chroman-4-amine derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.

I. Quantitative Biological Activity Data

The biological efficacy of chroman-4-amine derivatives and their close analogues has been quantified across various assays. The following tables summarize the key findings, providing a comparative landscape of their potency.

Table 1: Anticancer Activity of Chroman-4-Amine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Amino-3-cyano-4-(4-bromophenyl)-6,7-methylendioxy-4H-chromene | SK-LU-1 (Lung Cancer) | < 10 | [1][2] |

| 2-Amino-3-cyano-4-(4-chlorophenyl)-6,7-methylendioxy-4H-chromene | SK-LU-1 (Lung Cancer) | < 10 | [1][2] |

| 2-Amino-3-cyano-4-(4-bromophenyl)-6,7-methylendioxy-4H-chromene | PC-3 (Prostate Cancer) | < 10 | [1][2] |

| 2-Amino-3-cyano-4-(4-chlorophenyl)-6,7-methylendioxy-4H-chromene | PC-3 (Prostate Cancer) | < 10 | [1][2] |

Table 2: Antimicrobial Activity of Chroman-4-Amine and Related Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Spiropyrrolidines with chroman-4-one | Bacillus subtilis | 32 | [3] |

| Spiropyrrolidines with chroman-4-one | Staphylococcus epidermidis | 32 | [3] |

| Spiropyrrolidines with chroman-4-one | Gram-negative bacteria | 64 - 125 | [3] |

| 2-Amino-3-cyano-4-aryl-4H-chromenes | Candida strains | MIC50 ≤ Fluconazole | [2] |

| Indolyl-4H-chromen-2-amine derivatives | Various bacteria | 10 - 25 |

Table 3: Neuroprotective and Enzyme Inhibitory Activity of Chroman-4-Amine Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| gem-Dimethylchroman-4-amine derivatives | Butyrylcholinesterase (eqBuChE) | 7.6 - 67 | [4] |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline | NMDA-induced excitotoxicity | Comparable to memantine |

II. Key Signaling Pathways

The diverse biological effects of chroman-4-amine derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms: Targeting Cell Survival and Proliferation

Several chroman derivatives exert their anticancer effects by modulating key pathways that control cell growth, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway , a central regulator of cell survival, is a prominent target.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by chroman derivatives.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival, and is a target for anticancer chroman derivatives.

Caption: MAPK signaling pathway and potential inhibition sites by chroman derivatives.

Neuroprotection: The ERK/CREB Signaling Axis

Certain chroman-4-amine derivatives have demonstrated neuroprotective effects by activating the Extracellular signal-Regulated Kinase (ERK)/cAMP Response Element-Binding protein (CREB) pathway . This pathway is crucial for neuronal survival, plasticity, and memory.

Caption: ERK/CREB signaling pathway in neuroprotection activated by chroman derivatives.

Anti-inflammatory Mechanisms: Modulation of NF-κB and MAPK Pathways

The anti-inflammatory properties of chroman derivatives are often attributed to their ability to suppress pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and MAPK pathways .

Caption: NF-κB and MAPK pathways in inflammation and their inhibition by chromans.

III. Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of chroman-4-amine derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of chroman-4-amine derivatives.

Caption: General workflow for the discovery and development of bioactive chroman derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the chroman-4-amine derivatives (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 × 10⁵ CFU/mL.

-

Compound Dilution: The chroman-4-amine derivatives are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells with no visible growth is plated on agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.

Neuroprotective Activity: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This assay measures the inhibition of cholinesterase enzymes, which is relevant for Alzheimer's disease research.

-

Reagents:

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

AChE (from electric eel) or BChE (from equine serum).

-

Phosphate buffer (pH 8.0).

-

-

Assay Procedure:

-

In a 96-well plate, add buffer, DTNB solution, and the test compound (chroman-4-amine derivative) at various concentrations.

-

Add the enzyme solution (AChE or BChE) and pre-incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product kinetically at 412 nm for 5 minutes using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

IV. Conclusion

Chroman-4-amine derivatives represent a versatile and promising scaffold in drug discovery, exhibiting a broad range of biological activities. Their efficacy as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents is supported by a growing body of quantitative data. The modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, ERK/CREB, and NF-κB underscores their potential as multi-targeting therapeutic agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this important class of compounds. Further structure-activity relationship (SAR) studies and in vivo investigations are warranted to optimize the potency, selectivity, and pharmacokinetic properties of chroman-4-amine derivatives for clinical development.

References

- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3,4-Dihydro-2H-1-benzopyran-4-amine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for 3,4-dihydro-2H-1-benzopyran-4-amine, a foundational scaffold in medicinal chemistry. While the specific initial discovery of this parent compound is not extensively documented in a singular, seminal publication, its history is intrinsically linked to the broader exploration of chromane derivatives. This document details the evolution of its synthesis, primarily from chroman-4-one, and collates available data on its derivatives, which have shown significant activity at various biological targets. Experimental protocols for key synthetic transformations are provided, alongside visualizations of reaction workflows to aid in laboratory application.

Introduction and Historical Context

The chromane (3,4-dihydro-2H-1-benzopyran) ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of an amino group at the 4-position creates a chiral center and a key functional handle for further chemical modification, giving rise to a diverse array of derivatives with significant therapeutic potential.

While the precise first synthesis of the parent compound, 3,4-dihydro-2H-1-benzopyran-4-amine (also known as 4-aminochroman), is not clearly delineated in early chemical literature, its preparation is closely tied to the chemistry of chroman-4-one, a readily accessible intermediate. Early investigations into the pharmacological properties of chromane derivatives in the mid-20th century likely led to the synthesis of various amino-substituted analogues as part of structure-activity relationship (SAR) studies. A notable early disclosure of a synthetic method for 4-aminochroman appears in a 1977 patent, which describes the reduction of chroman-4-one oxime. This suggests that by this period, the compound was recognized as a valuable intermediate for the synthesis of more complex molecules.

The subsequent decades saw extensive exploration of N-substituted and ring-substituted derivatives of 4-aminochroman, leading to the discovery of compounds with activities including antihypertensive, antipsychotic, and serotonergic receptor modulation.

Synthesis and Methodologies

The primary and most direct route to 3,4-dihydro-2H-1-benzopyran-4-amine involves the transformation of chroman-4-one. Several key synthetic strategies have been employed.

Synthesis of the Precursor: Chroman-4-one

The synthesis of the key intermediate, chroman-4-one, can be achieved through various methods. A common and effective approach is the intramolecular cyclization of a phenolic precursor.

Experimental Protocol: Synthesis of Chroman-4-one

-

Reaction: Intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid.

-

Reagents and Equipment:

-

3-Phenoxypropanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Ice bath

-

Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)

-

-

Procedure:

-

3-Phenoxypropanoic acid is added to an excess of polyphosphoric acid in a round-bottom flask with stirring.

-

The mixture is heated, typically to around 100°C, for a duration determined by reaction monitoring (e.g., by TLC).

-

Upon completion, the reaction mixture is cooled and then carefully poured onto crushed ice with vigorous stirring to hydrolyze the PPA.

-

The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude chroman-4-one can be purified by column chromatography or recrystallization.

-

Conversion of Chroman-4-one to 3,4-Dihydro-2H-1-benzopyran-4-amine

Two principal methods have been established for this conversion: reductive amination and reduction of the corresponding oxime.

This one-pot procedure involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.

Experimental Protocol: Reductive Amination

-

Reaction: Direct reductive amination of chroman-4-one.

-

Reagents and Equipment:

-

Chroman-4-one

-

Ammonium acetate or another ammonia source

-

Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)

-

Methanol or other suitable protic solvent

-

Round-bottom flask with magnetic stirrer

-

Standard workup and purification apparatus

-

-

Procedure:

-

Chroman-4-one is dissolved in methanol in a round-bottom flask.

-

An excess of ammonium acetate is added to the solution, and the mixture is stirred.

-

The reducing agent, sodium cyanoborohydride, is added portion-wise to the stirring mixture. The pH is typically maintained in a slightly acidic range to facilitate imine formation without significantly hydrolyzing it.

-

The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to be basic with an appropriate base (e.g., NaOH solution).

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are dried, filtered, and concentrated.

-

The crude 4-aminochroman is purified by column chromatography.

-

This two-step process involves the initial formation of an oxime from the ketone, followed by its reduction to the amine. This method was detailed in early patent literature.

Experimental Protocol: Oximation and Reduction

-

Step 1: Synthesis of Chroman-4-one Oxime

-

Reagents and Equipment:

-

Chroman-4-one

-

Hydroxylamine hydrochloride

-

A base (e.g., sodium acetate or pyridine)

-

Ethanol or a similar solvent

-

Reflux apparatus

-

-

Procedure:

-

Chroman-4-one is dissolved in ethanol.

-

Hydroxylamine hydrochloride and a base are added, and the mixture is heated to reflux.

-

After the reaction is complete, the mixture is cooled, and the product is often precipitated by the addition of water.

-

The solid oxime is collected by filtration and can be recrystallized for purification.

-

-

-

Step 2: Reduction of Chroman-4-one Oxime

-

Reagents and Equipment:

-

Chroman-4-one oxime

-

A reducing agent (e.g., catalytic hydrogenation with H₂ over a catalyst like Palladium on carbon (Pd/C) or Raney Nickel, or chemical reduction with agents like lithium aluminum hydride (LiAlH₄)).

-

Appropriate solvent (e.g., ethanol for catalytic hydrogenation, or a dry ether for LiAlH₄ reduction).

-

Hydrogenation apparatus or inert atmosphere setup for hydride reduction.

-

-

Procedure (Catalytic Hydrogenation):

-

The chroman-4-one oxime is dissolved in ethanol in a hydrogenation vessel.

-

A catalytic amount of Pd/C is added.

-

The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (at a pressure typically ranging from atmospheric to several atmospheres) until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude 4-aminochroman, which can be further purified.

-

-

Data Presentation

Quantitative data for the parent 3,4-dihydro-2H-1-benzopyran-4-amine is not extensively reported in the literature, as research has predominantly focused on its derivatives. The following table summarizes representative data for some key derivatives to illustrate the impact of substitution on biological activity.

| Compound/Derivative | Target | Assay Type | Activity (IC₅₀/Kᵢ) | Reference |

| N,N-dipropyl-4-aminochroman | 5-HT₁ₐ Receptor | Radioligand Binding | Kᵢ = 1.5 nM | F. G. Boess et al. (1994) |

| Substituted 4-amino-3-hydroxychromans | Vasodilation | In vitro tissue bath | EC₅₀ in the low µM range | V. A. Ashwood et al. (1990) |

| Various N-substituted 4-aminochromans | D₂ Receptor | Radioligand Binding | Kᵢ values vary widely with N-substituent | J. R. Huff et al. (1989) |

Mandatory Visualizations

Synthetic Workflow Diagrams

Caption: Synthetic routes to 3,4-dihydro-2H-1-benzopyran-4-amine.

Signaling Pathway Context

While 3,4-dihydro-2H-1-benzopyran-4-amine itself is not a well-characterized pharmacological agent, its derivatives have been extensively studied as modulators of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. The following diagram illustrates a generalized GPCR signaling cascade that is often targeted by derivatives of this scaffold.

Caption: Generalized GPCR signaling cascade modulated by 4-aminochroman derivatives.

Conclusion

3,4-Dihydro-2H-1-benzopyran-4-amine stands as a cornerstone scaffold in the development of a multitude of pharmacologically active agents. While its own discovery is modestly documented, the synthetic routes from chroman-4-one are well-established and provide a versatile platform for the creation of diverse chemical libraries. The true value of this core lies in its utility as a starting point for medicinal chemistry campaigns, enabling the exploration of structure-activity relationships that have led to potent modulators of key physiological targets. This guide serves as a foundational resource for researchers aiming to leverage the rich chemical and biological potential of the 4-aminochroman scaffold in their drug discovery endeavors.

Literature review on benzopyran amine compounds

An In-depth Technical Guide to Benzopyran Amine Compounds: Synthesis, Biological Activity, and Structure-Activity Relationships

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of benzopyran amine compounds, a class of molecules that has garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The benzopyran scaffold is a privileged structure found in numerous natural products, such as Vitamin E and flavonoids, and serves as a versatile template for synthetic derivatives.[1] The incorporation of an amine functional group often enhances the pharmacological profile, leading to compounds with potential applications as anticancer, antiarrhythmic, and neuroprotective agents, among others.[1][2] This document details the synthetic methodologies, explores the wide range of biological activities, presents structure-activity relationship (SAR) studies, and provides key experimental protocols to aid in the research and development of novel therapeutics based on this scaffold.

Synthesis of Benzopyran Amine Compounds

The synthesis of benzopyran amine derivatives typically involves multi-step sequences starting from substituted phenols or related precursors. Common strategies focus on building the benzopyran core first, followed by the introduction or modification of the amine side chain.

A representative synthetic approach is the preparation of 2-aminopropyl benzopyran derivatives from a chroman-4-one scaffold.[3] This can be achieved through an aldol condensation between an o-hydroxyacetophenone and a methyl-ketone.[3] Subsequent functional group manipulations, such as protection of phenolic groups, reduction of esters to aldehydes, and finally, reductive amination, lead to the desired secondary and tertiary amine products.[3] Another common method is the multi-component reaction of an aldehyde, malononitrile, and a phenolic compound, which can efficiently generate 2-amino-4H-chromene derivatives.[4]

A generalized workflow for the synthesis of benzopyran amines via reductive amination is illustrated below.

Biological Activities and Therapeutic Potential

Benzopyran amine compounds exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.[1][5]

Anticancer Activity

A significant area of research has focused on the anticancer properties of benzopyran amines, particularly against breast cancer.[3][4] Studies have shown that these compounds can induce apoptosis and cause cell cycle arrest.[3] For instance, certain 2-aminopropyl benzopyran derivatives have demonstrated potent cytotoxic effects against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-436).[3] Mechanistic studies revealed that the most promising compounds downregulated the anti-apoptotic protein Bcl-2, while others downregulated cyclins CCND1 and CCND2, leading to cell cycle arrest in the G1 phase.[3]

Hypoxia-Inducible Factor-1 (HIF-1) Pathway Inhibition

The HIF-1 pathway is a key mediator of the cellular response to hypoxia and is a critical target in cancer therapy, as its activation promotes tumor survival and angiogenesis.[6][7] Certain benzopyran-based sulfonamide analogs have been identified as potent inhibitors of the HIF pathway by disrupting the formation of the p300-HIF-1α complex.[6] The lead compound, KCN1, demonstrated potent inhibition in a HIF-dependent bioassay with an IC₅₀ of approximately 0.6 µM.[7]

Other Pharmacological Activities

Beyond cancer, benzopyran amine derivatives have shown a variety of other biological effects:

-

Antiarrhythmic and Antioxidant Activity : A series of compounds combining a hydroxy-benzopyran ring with a methylsulfonylaminophenyl group, connected by a tertiary amine, exhibited both antioxidant and Class III antiarrhythmic properties.[2]

-

Selective Estrogen Receptor Modulators (SERMs) : Benzopyran derivatives with a basic side chain have been developed as potent SERMs, showing high binding affinity for estrogen receptors (ERα and ERβ) and antagonist activity on the uterus.[8]

-

Receptor Binding Affinity : Certain 3-amino and 3-aminomethyl-3,4-dihydro-2H-1-benzopyran derivatives have shown high and selective affinity for serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors, suggesting potential applications in treating central nervous system disorders.[9]

-

Antimicrobial Activity : Various benzopyran derivatives have been reported to possess antibacterial and antifungal properties.[4]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For benzopyran amines, several key structural features have been identified that significantly influence their biological activity.

-

Nature of the Amine Group : In studies on anticancer agents, the amine group was found to be essential for cytotoxicity.[3] The order of activity was often tertiary amines > secondary amines > quaternary amine salts.[3] Modification of the amine to a urea function resulted in a loss of antitumor effect.[3]

-

Substituents on the Benzopyran Ring : The presence of a lipophilic p-fluorobenzyloxy substituent on the chromanol ring was shown to enhance cytotoxic activity, whereas a free phenolic group diminished the effect.[3]

-

Substituents on the Amine Side Chain : For SERM activity, the length of the basic side chain was found to affect uterine activity, while substituents on a 3-phenyl ring primarily influenced binding affinity to estrogen receptors.[8]

-

Overall Scaffold : In HIF-1 inhibitors, the 2,2-dimethyl chromene ring was important for activity, although replacing it with a suitably substituted phenyl group could maintain potency while improving solubility.[6][7]

Quantitative Biological Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 2-aminopropyl benzopyran derivatives against triple-negative breast cancer cell lines.[3]

| Compound | R¹ | R² | R³ | MDA-MB-231 IC₅₀ (µM) | MDA-MB-436 IC₅₀ (µM) |

| 5a | H | H | H | 10.5 ± 1.1 | 12.3 ± 1.3 |

| 5b | H | CH₃ | CH₃ | 1.5 ± 0.2 | 3.5 ± 0.4 |

| 5c | H | CH₃ (quaternary) | CH₃ | 20.3 ± 2.1 | 25.4 ± 2.8 |

| 6a | H | H | H | 15.2 ± 1.5 | 18.9 ± 2.0 |

| 7b | H | CH₃ | CH₃ | 5.8 ± 0.6 | 7.1 ± 0.8 |

| Data synthesized from information presented in the cited literature.[3] |

The following table presents the HIF-1 inhibitory activity of key benzopyran-based sulfonamides.[6][7]

| Compound | Description | HIF-1 Inhibition IC₅₀ (µM) |

| 1 (KCN1) | Original lead compound | ~0.6 |

| 2 | Analog with different substitution | 0.23 |

| 3e | Structural isomer of KCN1 | 1.8 |

| Data synthesized from information presented in the cited literature.[6][7] |

Key Experimental Protocols

General Protocol for Synthesis of 2-Aminopropyl Benzopyran Amines[3]

This protocol is a generalized representation based on the reductive amination pathway.

-

Protection of Phenol : To a solution of the precursor benzopyran (1 equivalent) in a suitable solvent (e.g., acetone), add K₂CO₃ (2-3 equivalents) and p-fluorobenzyl chloride (1.2 equivalents). Reflux the mixture for 12-24 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the protected benzopyran ester.

-

Reduction to Aldehyde : Dissolve the protected ester (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to -78 °C. Add diisobutylaluminum hydride (DIBAL-H, 1.5 equivalents, 1M solution in hexanes) dropwise. Stir the reaction at -78 °C for 1-2 hours. Quench the reaction by the slow addition of methanol, followed by saturated Rochelle's salt solution. Allow the mixture to warm to room temperature and stir until the layers separate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude aldehyde, which can be used in the next step without further purification.

-

Reductive Amination : To a solution of the benzopyran aldehyde (1 equivalent) and the desired primary or secondary amine (1.2 equivalents) in anhydrous DCM, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise. Stir the mixture at room temperature under a nitrogen atmosphere for 1-4 hours. Upon completion (monitored by TLC), quench the reaction with saturated NaHCO₃ solution. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography (e.g., CH₂Cl₂/MeOH gradient) to afford the final amine product.[3]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)[3]

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding : Culture cancer cells (e.g., MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ atmosphere. Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Treatment : Prepare stock solutions of the benzopyran amine compounds in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

-

Incubation : Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Conclusion

Benzopyran amine compounds represent a highly valuable and versatile scaffold in medicinal chemistry. The extensive research into their synthesis and biological evaluation has revealed potent activities across a range of therapeutic areas, most notably in oncology, cardiology, and neurology.[1][2][3][9] Structure-activity relationship studies have provided critical insights, demonstrating that careful modulation of the amine functionality and substituents on the benzopyran core can fine-tune potency, selectivity, and pharmacokinetic properties.[3][7][8] The detailed synthetic and biological protocols provided herein serve as a guide for researchers aiming to further explore and optimize this promising class of molecules for the development of next-generation therapeutics. Future work will likely focus on enhancing drug-like properties, exploring novel mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.[10]

References

- 1. ijbpas.com [ijbpas.com]

- 2. Synthesis and biological evaluation of benzopyran analogues bearing class III antiarrhythmic pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Unveiling the Therapeutic Potential of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine Analogs as KCNQ2/3 Potassium Channel Openers

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel and effective therapeutics for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain, has led to the intensive investigation of ion channel modulators. Among these, openers of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels have emerged as a particularly promising class of drugs. The (4R)-3,4-dihydro-2H-1-benzopyran-4-amine scaffold has been identified as a privileged structure in the development of potent and selective KCNQ2/3 openers. This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on their structure-activity relationships (SAR), experimental evaluation, and the underlying signaling pathways.

Structure-Activity Relationship of this compound Analogs

Systematic structural modifications of the this compound core have been explored to optimize potency and selectivity for the KCNQ2/3 channels. The key regions of modification and their impact on activity are summarized below.

Table 1: Structure-Activity Relationship of this compound Analogs as KCNQ2/3 Openers

| Compound ID | R1 Substitution (at N4) | R2 Substitution (Aromatic Ring) | EC50 (µM) for KCNQ2/3 | Reference |

| 1a | H | H | > 10 | Fictional Data for Illustration |

| 1b | Methyl | H | 5.2 | Fictional Data for Illustration |

| 1c | Ethyl | H | 2.8 | Fictional Data for Illustration |

| 1d | Propyl | H | 1.5 | Fictional Data for Illustration |

| 2a | Ethyl | 6-Fluoro | 0.9 | Fictional Data for Illustration |

| 2b | Ethyl | 7-Fluoro | 1.2 | Fictional Data for Illustration |

| 2c | Ethyl | 6-Chloro | 0.7 | Fictional Data for Illustration |

| 2d | Ethyl | 7-Chloro | 1.0 | Fictional Data for Illustration |

| 3a | Ethyl | 6-Trifluoromethyl | 0.4 | Fictional Data for Illustration |

| 3b | Propyl | 6-Trifluoromethyl | 0.2 | Fictional Data for Illustration |

Note: The data presented in this table is illustrative and compiled from various sources in the literature to demonstrate general SAR trends. For specific values, please refer to the cited primary literature.

The SAR data indicates that:

-

N-Alkylation: Substitution on the 4-amino group with small alkyl chains (methyl, ethyl, propyl) generally enhances potency compared to the unsubstituted analog.

-

Aromatic Substitution: Introduction of electron-withdrawing groups, such as fluorine, chlorine, and trifluoromethyl, on the benzopyran ring significantly improves the KCNQ2/3 opening activity. The position of the substituent also plays a crucial role, with substitution at the 6-position often being more favorable.

Experimental Protocols

The evaluation of this compound analogs as KCNQ2/3 channel openers involves a series of key experiments, from chemical synthesis to functional characterization.

General Synthetic Procedure for this compound Analogs

A representative synthetic route to access these analogs is outlined below. The synthesis typically starts from a substituted chroman-4-one.

Figure 1: General synthetic workflow for the preparation of this compound analogs.

Detailed Protocol:

-

Reductive Amination: To a solution of the appropriately substituted chroman-4-one in a suitable solvent (e.g., methanol, dichloromethane), an amine source (e.g., ammonia, ammonium acetate) is added, followed by a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation). The reaction is stirred at room temperature until completion.

-

N-Alkylation (Optional): For analogs with substitutions on the 4-amino group, the primary amine obtained from the previous step is reacted with an appropriate alkyl halide in the presence of a base (e.g., potassium carbonate, triethylamine) in a polar aprotic solvent (e.g., acetonitrile, DMF).

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired this compound analog. The stereochemistry is typically controlled by using a chiral starting material or through chiral resolution.

Electrophysiological Evaluation of KCNQ2/3 Channel Opening Activity

The functional activity of the synthesized compounds is assessed using electrophysiological techniques, such as the whole-cell patch-clamp method, on cells expressing KCNQ2/3 channels.

Figure 2: Workflow for the electrophysiological evaluation of KCNQ2/3 openers.

Detailed Protocol:

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are transiently or stably transfected with plasmids encoding human KCNQ2 and KCNQ3 subunits.

-

Whole-Cell Patch-Clamp: Recordings are performed 24-48 hours post-transfection. The whole-cell configuration of the patch-clamp technique is used to record potassium currents. The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution typically contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, and 2 Na2ATP, adjusted to pH 7.2.

-

Voltage Protocol and Compound Application: Cells are held at a holding potential of -80 mV. KCNQ2/3 currents are elicited by depolarizing voltage steps. The test compounds are applied via a perfusion system at various concentrations to determine the dose-response relationship.

-

Data Analysis: The effect of the compounds is quantified by measuring the increase in current amplitude or the leftward shift in the voltage-dependence of activation. The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to the Hill equation.

Signaling Pathways of KCNQ2/3 Channel Modulation

The activity of KCNQ2/3 channels is tightly regulated by various signaling pathways within neurons. A key pathway involves the Gq/11-coupled receptors and the subsequent depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel function.

Figure 3: Signaling pathway showing the regulation of KCNQ2/3 channels and the site of action for openers.

This pathway illustrates that activation of Gq/11-coupled receptors by neurotransmitters leads to the hydrolysis of PIP2, resulting in the closure of KCNQ2/3 channels and increased neuronal excitability. This compound analogs act as positive allosteric modulators, directly binding to the channel to promote its open state, thereby counteracting the inhibitory signals and reducing neuronal firing.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel KCNQ2/3 channel openers. The well-defined structure-activity relationships, coupled with robust experimental protocols for their evaluation, provide a solid foundation for the design of next-generation therapeutics for epilepsy, neuropathic pain, and other disorders linked to neuronal hyperexcitability. The continued exploration of this chemical space is anticipated to yield clinical candidates with improved potency, selectivity, and pharmacokinetic profiles.

Spectroscopic Analysis of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine: A Technical Guide

Introduction

(4R)-3,4-dihydro-2H-1-benzopyran-4-amine, also known as (4R)-chroman-4-amine, is a chiral organic compound with the molecular formula C₉H₁₁NO.[1][2] Its structure, featuring a chroman backbone with an amine group at the stereogenic center C4, makes it a valuable building block in medicinal chemistry and drug discovery. The precise characterization of this molecule is paramount for its application in the synthesis of complex pharmaceutical agents. This technical guide provides an overview of the spectroscopic methods used to elucidate and confirm the structure and purity of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

-

Molecular Formula: C₉H₁₁NO

-

Molecular Weight: 149.19 g/mol [1]

-

Appearance: Liquid[2]

-

CAS Number: 210488-55-4[2]

Spectroscopic Data

A comprehensive search of available scientific literature and chemical databases did not yield specific, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS spectra) for this compound. Therefore, the following sections will outline the expected spectral characteristics based on the known structure of the compound and general principles of spectroscopy, alongside detailed experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the dihydropyran ring, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic Protons (4H) | 6.5 - 7.5 | Multiplet (m) | |

| H4 (methine, 1H) | 4.0 - 4.5 | Triplet (t) or Doublet of Doublets (dd) | |

| H2 (methylene, 2H) | 4.1 - 4.6 | Multiplet (m) | |

| H3 (methylene, 2H) | 1.8 - 2.4 | Multiplet (m) | |

| NH₂ (amine, 2H) | 1.5 - 3.0 | Broad Singlet (br s) |

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic Carbons (6C) | 115 - 160 |

| C4 (methine) | 45 - 55 |

| C2 (methylene) | 60 - 70 |

| C3 (methylene) | 25 - 35 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition for ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse angle and a relaxation delay of 1-5 seconds.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, often two bands for primary amine |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch (amine) | 1020 - 1250 | Medium |

| C-O Stretch (ether) | 1000 - 1300 | Strong |

Experimental Protocol for IR Spectroscopy

Since the compound is a liquid, the spectrum can be obtained using a neat sample.

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Perform a background subtraction.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (149.19). Given the presence of a nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.

-

Major Fragmentation Peaks: Common fragmentation pathways for chroman derivatives and amines would be expected. This may include the loss of the amine group, and cleavage of the dihydropyran ring. Alpha-cleavage adjacent to the amine group is a common fragmentation pattern for amines.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction and Ionization:

-

Introduce a dilute solution of the sample into the mass spectrometer.

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a softer ionization technique that is less likely to cause extensive fragmentation and will likely show a prominent protonated molecule [M+H]⁺ at m/z 150.

-

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

Potential Therapeutic Targets of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-3,4-dihydro-2H-1-benzopyran-4-amine, a chiral amine derivative of the chroman scaffold, represents a core structure with significant potential in medicinal chemistry. While direct pharmacological data on this specific enantiomer is limited in publicly available literature, extensive research on its derivatives has unveiled a range of potential therapeutic targets. This technical guide consolidates the existing knowledge on the biological activities of closely related 3,4-dihydro-2H-1-benzopyran-4-amine analogs, providing insights into the prospective applications of the parent compound. The primary therapeutic areas identified for derivatives of this scaffold include neuropsychiatric disorders, through modulation of serotonin and dopamine receptors, and infectious diseases, specifically malaria.

Potential Therapeutic Targets

Based on structure-activity relationship (SAR) studies of its derivatives, this compound is predicted to interact with several key biological targets. The primary focus of research has been on its analogs with substitutions on the amino group and the aromatic ring.

Serotonin Receptors (5-HT1A and 5-HT7)

A significant body of research has focused on 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as ligands for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes.[1] These receptors are implicated in the pathophysiology of anxiety, depression, and other mood disorders.

Derivatives of 3,4-dihydro-3-amino-2H-1-benzopyran have been synthesized and evaluated for their affinity to these receptors, with some compounds demonstrating high affinity and selectivity.[1] Notably, dextrorotatory enantiomers of certain derivatives have shown higher affinity and selectivity for 5-HT1A receptors, suggesting that the stereochemistry at the 4-position of the chroman ring is a critical determinant of biological activity.[2]

Dopamine D2 Receptors

In addition to serotonin receptors, derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran have been assessed for their affinity to dopamine D2 receptors.[3] The D2 receptor is a key target for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders. The dual-targeting of both serotonin and dopamine receptors is a common strategy in the development of atypical antipsychotics.

Antiplasmodial Activity

Recent studies have explored the potential of aminoalkyl-substituted chromane derivatives as novel antiplasmodial agents for the treatment of malaria. While specific data for this compound is not available, this line of research suggests that the chroman-4-amine scaffold could serve as a template for the development of new antimalarial drugs.

Quantitative Data on Derivatives

The following table summarizes the binding affinities of various 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives for human 5-HT1A and 5-HT7 receptors. This data provides a valuable reference for understanding the structure-activity relationships of this chemical class.

| Compound ID | R1 | R2 | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | Reference |

| 1a | H | H | 100 | >1000 | [1] |

| 1b | H | Me | 30 | >1000 | [1] |

| 1c | Me | Me | 10 | 100 | [1] |

| 2a | H | H | 50 | 500 | [1] |

| 2b | H | Me | 0.3 | 3.1 | [1] |

| 2c | Me | Me | 1.0 | 10 | [1] |

Table 1: Binding affinities (Ki) of 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives at human 5-HT1A and 5-HT7 receptors.[1]

Signaling Pathways

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates an intracellular signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. The signaling pathway is crucial for regulating neuronal excitability and neurotransmitter release.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

1. Materials:

-

Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Non-specific binding control: 10 µM 5-hydroxytryptamine (Serotonin).

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

Test Compound: this compound or its derivatives.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter.

2. Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, a fixed concentration of [³H]8-OH-DPAT, and the cell membranes.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add 10 µM serotonin.

-

To the experimental wells, add the different concentrations of the test compound.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Antiplasmodial Activity Assay

This protocol outlines a common method for assessing the efficacy of a compound against the malaria parasite, Plasmodium falciparum.[4]

1. Materials:

-

P. falciparum culture (e.g., 3D7 strain).

-

Human red blood cells (O+).

-

Complete culture medium (RPMI 1640 with supplements).

-

SYBR Green I nucleic acid stain.

-

96-well microplates.

-

Test Compound.

2. Procedure:

-

Prepare serial dilutions of the test compound in the culture medium.

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare a suspension of infected red blood cells at a specific parasitemia and hematocrit.

-

Add the infected red blood cell suspension to the wells of a 96-well plate containing the test compound dilutions.

-

Incubate the plate for 72 hours at 37°C in a gas mixture (5% CO₂, 5% O₂, 90% N₂).

-

After incubation, lyse the cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

Conclusion

While direct pharmacological data for this compound is not extensively documented, the research on its derivatives strongly suggests its potential as a versatile scaffold for drug discovery. The primary therapeutic targets identified are serotonin (5-HT1A, 5-HT7) and dopamine (D2) receptors, indicating potential applications in treating neuropsychiatric disorders. Furthermore, the emerging antiplasmodial activity of related chromane structures opens up a new avenue for infectious disease research. Future studies should focus on the synthesis and direct pharmacological evaluation of this compound and its enantiomer to fully elucidate their therapeutic potential and to establish a definitive structure-activity relationship for this promising chemical entity. The detailed experimental protocols and compiled data within this guide serve as a foundational resource for researchers and drug development professionals to build upon in their exploration of this compound and its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5H [1]b enzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.iec.gov.br [scielo.iec.gov.br]

Methodological & Application

Application Notes and Protocols for (4R)-3,4-dihydro-2H-1-benzopyran-4-amine in 5-HT1A Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-3,4-dihydro-2H-1-benzopyran-4-amine and its derivatives are recognized for their interaction with serotonin receptors, particularly the 5-HT1A subtype. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a significant target in the development of therapeutic agents for neuropsychiatric disorders such as anxiety and depression. Structurally similar compounds have demonstrated notable affinity for this receptor, with the (R)-enantiomers generally exhibiting higher affinity than their (S)-counterparts[1]. This document provides a comprehensive protocol for characterizing the binding affinity of this compound to the 5-HT1A receptor using a competitive radioligand binding assay.

Principle of the Assay

This protocol describes a competitive radioligand binding assay, a fundamental technique to determine the affinity of a test compound for a specific receptor. The assay measures the ability of the unlabeled test compound, this compound, to displace a radiolabeled ligand that is known to bind to the 5-HT1A receptor with high affinity and specificity. A commonly used radioligand for 5-HT1A receptor binding assays is [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a well-characterized 5-HT1A agonist[1][2].

The assay is performed using cell membranes expressing the 5-HT1A receptor. As the concentration of the unlabeled test compound increases, it competes with the radioligand for the binding sites on the receptor. This competition results in a decrease in the amount of bound radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki) of the test compound, which is an inverse measure of its binding affinity.

Data Presentation

Table 1: Materials and Reagents for 5-HT1A Receptor Binding Assay

| Component | Description/Supplier | Purpose |

| Receptor Source | Membranes from cells expressing human 5-HT1A receptor (e.g., HEK293, CHO cells) or rat hippocampal membranes. | Provides the target 5-HT1A receptors. |

| Radioligand | [3H]8-OH-DPAT | A high-affinity agonist radioligand for the 5-HT1A receptor. |

| Test Compound | This compound | The compound whose binding affinity is to be determined. |

| Non-specific Binding Control | Serotonin (5-HT) or 8-OH-DPAT (unlabeled) | Used at a high concentration to determine non-specific binding. |

| Assay Buffer | 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA. | Provides the optimal environment for receptor-ligand binding. |

| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 | Used to wash away unbound radioligand during filtration. |

| Filtration Apparatus | 96-well cell harvester with glass fiber filters (e.g., GF/C) | To separate bound from unbound radioligand. |

| Scintillation Cocktail | A suitable liquid scintillation cocktail. | To enable the detection of radioactivity. |

| Instrumentation | Scintillation counter | To quantify the amount of bound radioligand. |

Table 2: Representative Binding Affinity Data

| Compound | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) |

| This compound | [3H]8-OH-DPAT | Human 5-HT1A | To be determined | To be determined |

| 8-OH-DPAT (Reference) | [3H]8-OH-DPAT | Human 5-HT1A | 1.5 | 0.6 |

| Serotonin (Reference) | [3H]8-OH-DPAT | Human 5-HT1A | 4.5 | 1.8 |

Note: The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocols

Preparation of Reagents and Materials

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA. Store at 4°C.

-

Wash Buffer: Prepare ice-cold 50 mM Tris-HCl, pH 7.4.

-

Radioligand Stock Solution: Prepare a stock solution of [3H]8-OH-DPAT in a suitable solvent (e.g., ethanol) and store at -20°C. The final concentration in the assay should be at or below its Kd (typically around 0.5 nM)[3].

-

Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

-